molecular formula C7H6F3NO4S2 B13500416 4-(Trifluoromethanesulfonyl)benzene-1-sulfonamide CAS No. 2070-48-6

4-(Trifluoromethanesulfonyl)benzene-1-sulfonamide

Cat. No.: B13500416
CAS No.: 2070-48-6
M. Wt: 289.3 g/mol
InChI Key: UIMYKAIGUAXWCJ-UHFFFAOYSA-N
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Description

4-(Trifluoromethanesulfonyl)benzene-1-sulfonamide is an organosulfur compound characterized by the presence of both trifluoromethanesulfonyl and sulfonamide functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethanesulfonyl)benzene-1-sulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with trifluoromethanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process . The general reaction scheme is as follows:

4-aminobenzenesulfonamide+trifluoromethanesulfonyl chlorideThis compound+HCl\text{4-aminobenzenesulfonamide} + \text{trifluoromethanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-aminobenzenesulfonamide+trifluoromethanesulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethanesulfonyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.

    Oxidation: Reagents like potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride may be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would yield an alkylated sulfonamide derivative.

Scientific Research Applications

4-(Trifluoromethanesulfonyl)benzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethanesulfonyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning . This mechanism is similar to that of other sulfonamide-based compounds used in antibacterial treatments.

Biological Activity

4-(Trifluoromethanesulfonyl)benzene-1-sulfonamide, a sulfonamide compound, has garnered attention in the field of medicinal chemistry due to its biological activities, particularly as an enzyme inhibitor. This article explores the compound's biological activity, synthesis methods, and potential applications, supported by relevant data tables and research findings.

  • Molecular Formula : C7H6F3NO4S2
  • Molecular Weight : 307.24 g/mol
  • IUPAC Name : 4-(Trifluoromethanesulfonyl)benzenesulfonamide

The compound contains both trifluoromethanesulfonyl and sulfonamide functional groups, which contribute to its unique reactivity and biological properties .

Enzyme Inhibition

The primary biological activity of this compound is its role as an enzyme inhibitor . It has been shown to interact with specific enzymes, inhibiting their normal functions. This inhibition is crucial for developing therapeutic agents targeting various diseases linked to enzyme dysfunction .

The compound binds to the active sites of enzymes, effectively blocking substrate access and preventing normal enzymatic reactions. This mechanism is significant in pharmacological research, particularly for conditions where enzyme activity needs to be modulated .

Pharmacological Applications

Research indicates that compounds similar to this compound have potential applications in treating cardiovascular diseases by affecting perfusion pressure and coronary resistance through calcium channel inhibition .

Study on Perfusion Pressure

A study assessed the effects of various sulfonamide derivatives on perfusion pressure using a controlled experimental design (Table 1). The results indicated that certain derivatives significantly affected perfusion pressure over time.

GroupCompoundDoseEffect on Perfusion Pressure
IControl-No change
IIBenzene sulfonamide0.001 nMBaseline
IIICompound 20.001 nMDecreased
IVCompound 30.001 nMIncreased
VCompound 40.001 nMDecreased
VICompound 50.001 nMNo change

These findings suggest that modifications in the sulfonamide structure can lead to varying effects on cardiovascular parameters, highlighting the importance of structural characteristics in biological activity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is valuable:

Compound NameSimilarity IndexUnique Features
4-Fluorobenzenesulfonamide0.70Lacks trifluoromethyl group; different reactivity profile
Trifluoromethanesulfonamide0.67No aromatic ring; different applications
2,4-Difluorobenzenesulfonamide0.66Contains two fluorine atoms; altered electronic properties
3-(Trifluoromethyl)benzenesulfonamide0.59Similar trifluoromethyl group but different substitution pattern

This table illustrates how the trifluoromethanesulfonyl group contributes to distinct biochemical interactions compared to other sulfonamides .

Properties

CAS No.

2070-48-6

Molecular Formula

C7H6F3NO4S2

Molecular Weight

289.3 g/mol

IUPAC Name

4-(trifluoromethylsulfonyl)benzenesulfonamide

InChI

InChI=1S/C7H6F3NO4S2/c8-7(9,10)16(12,13)5-1-3-6(4-2-5)17(11,14)15/h1-4H,(H2,11,14,15)

InChI Key

UIMYKAIGUAXWCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C(F)(F)F)S(=O)(=O)N

Origin of Product

United States

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